(4-propyl-4H-1,2,4-triazol-3-yl)methanol
Overview
Description
The compound of interest, "(4-propyl-4H-1,2,4-triazol-3-yl)methanol," is not directly studied in the provided papers. However, the papers do discuss various triazole derivatives, which can provide insights into the chemical behavior and properties that might be relevant to the compound . Triazoles are a class of heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their diverse range of biological activities and applications in pharmaceutical chemistry .
Synthesis Analysis
The synthesis of triazole derivatives can vary depending on the substituents and the desired product. For instance, the synthesis of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol involved the treatment of a triazole epoxy precursor with sodium methoxide . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound "this compound," possibly involving the use of a propyl-substituted triazole and an appropriate alcohol component.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can form dihedral angles with adjacent aromatic rings, as seen in the crystal structure of the fluoro-substituted triazole compound . The triazole ring can also participate in hydrogen bonding, which can influence the conformation and stability of the molecule .
Chemical Reactions Analysis
Triazole derivatives can exhibit polymorphism, which is the ability of a compound to crystallize into more than one crystallographic form. This phenomenon is influenced by factors such as the solvent used during crystallization, as demonstrated by the solvent-dependent polymorphism observed in a triazole derivative . The ability to form hydrogen bonds with different acceptors in different polymorphs is a key aspect of this behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be influenced by their molecular structure and intermolecular interactions. For example, the solubility of a benzyl-substituted triazole in various solvents was found to increase with temperature, and the solubility order was determined to be methanol > ethanol > n-propanol > n-butanol > isopropanol > water . Computational studies on triazole derivatives have also provided insights into their dipole moments, frontier molecular orbitals, and UV-vis spectra, which can be affected by solvent effects .
Scientific Research Applications
Catalytic Applications
- Catalysis in Huisgen 1,3-dipolar Cycloadditions : A tris(triazolyl)methanol-Cu(I) structure, similar to (4-propyl-4H-1,2,4-triazol-3-yl)methanol, has been used as a highly active catalyst in Huisgen 1,3-dipolar cycloadditions. This structure shows outstanding catalytic properties due to low catalyst loadings and short reaction times at room temperature (Ozcubukcu et al., 2009).
Solvent Influence on Molecular Organization
- Impact on Molecular Organization in Solvents : Research on similar compounds shows that their molecular organization changes in different solvents. Studies have indicated that compounds like this compound behave differently in solvents like methanol and propan-2-ol, influencing their molecular form and aggregate formation (Matwijczuk et al., 2018).
Complex Formation and Magnetic Properties
- Formation of Polynuclear Copper(II) Complexes : A study involving Schiff-base ligands containing pyridyl and 1,2,4-triazolyl rings, similar to this compound, showed the formation of unusual polynuclear copper(II) complexes. These complexes exhibit antiferromagnetic-type exchange coupling, indicating potential applications in magnetic materials (Bazhina et al., 2019).
Corrosion Inhibition
- Use as Corrosion Inhibitors : Triazole derivatives, including compounds similar to this compound, have been studied for their effectiveness as corrosion inhibitors for metals like mild steel. They function by interacting with metal surfaces, offering potential applications in industrial corrosion prevention (Ma et al., 2017).
Mechanism of Action
Target of Action
Triazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Triazole derivatives have been reported to have antimicrobial activities, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Pharmacokinetics
The compound is a solid at room temperature, which may influence its bioavailability .
Result of Action
Some triazole derivatives have been reported to induce apoptosis in certain cell lines .
properties
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-2-3-9-5-7-8-6(9)4-10/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUGMHPXVOHOAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286229 | |
Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
497855-00-2 | |
Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497855-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-4H-1,2,4-triazole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801286229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-propyl-4H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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